

# A Technical Guide to 1-Tert-butyl-3-iodobenzene: Properties, Synthesis, and Applications

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *1-Tert-butyl-3-iodobenzene*

Cat. No.: *B1330940*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-tert-butyl-3-iodobenzene**, a key aromatic building block in organic synthesis. This document outlines its fundamental chemical and physical properties, provides a detailed experimental protocol for its application in cross-coupling reactions, and illustrates a representative synthetic workflow.

## Core Chemical and Physical Properties

**1-tert-butyl-3-iodobenzene** is a substituted aromatic compound valued for its utility as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and novel organic materials. Its chemical structure consists of a benzene ring substituted with a bulky tert-butyl group and an iodine atom at the meta position.

The key quantitative data for **1-tert-butyl-3-iodobenzene** are summarized in the table below for easy reference and comparison.

| Property          | Value                                               | Reference           |
|-------------------|-----------------------------------------------------|---------------------|
| Molecular Formula | $C_{10}H_{13}I$                                     | <a href="#">[1]</a> |
| Molecular Weight  | 260.11 g/mol                                        | <a href="#">[1]</a> |
| CAS Number        | 58164-02-6                                          | <a href="#">[1]</a> |
| Appearance        | Colorless to light yellow liquid                    |                     |
| Boiling Point     | $244.6 \pm 9.0 \text{ } ^\circ\text{C}$ at 760 mmHg |                     |
| Density           | $1.5 \pm 0.1 \text{ g/cm}^3$                        |                     |
| Flash Point       | $107.0 \pm 7.7 \text{ } ^\circ\text{C}$             |                     |

## Experimental Protocol: Sonogashira Coupling of 1-Tert-butyl-3-iodobenzene

The carbon-iodine bond in **1-tert-butyl-3-iodobenzene** is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, a transformation of significant importance in medicinal chemistry and materials science. Below is a detailed methodology for a representative Sonogashira coupling reaction.

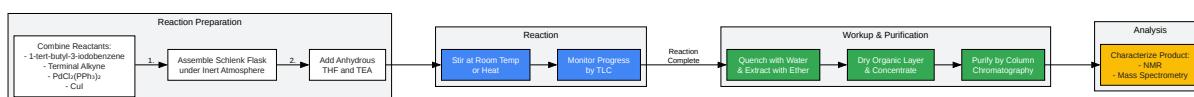
### Reaction Scheme:

An aryl iodide, such as **1-tert-butyl-3-iodobenzene**, reacts with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base to yield a disubstituted alkyne.

### Materials:

- **1-tert-butyl-3-iodobenzene**
- Terminal alkyne (e.g., phenylacetylene)
- Bis(triphenylphosphine)palladium(II) dichloride  $[\text{PdCl}_2(\text{PPh}_3)_2]$

- Copper(I) iodide (CuI)
- Triethylamine (TEA), anhydrous
- Tetrahydrofuran (THF), anhydrous
- Nitrogen or Argon gas supply
- Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
- Magnetic stirrer and stir bar
- Thin-layer chromatography (TLC) plates and developing chamber
- Silica gel for column chromatography


#### Procedure:

- Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add **1-tert-butyl-3-iodobenzene** (1.0 equiv.), the terminal alkyne (1.2 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).
- Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
- Solvent and Base Addition: Under the inert atmosphere, add anhydrous tetrahydrofuran (THF) followed by anhydrous triethylamine (TEA) via syringe. The typical solvent-to-base ratio is 4:1 (v/v).
- Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.

- Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
- Analysis: Characterize the purified product using standard analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its identity and purity.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Experimental Workflow: Synthesis of a Disubstituted Alkyne via Sonogashira Coupling

The following diagram illustrates the logical workflow for the synthesis and purification of a disubstituted alkyne using **1-tert-butyl-3-iodobenzene** as a starting material in a Sonogashira coupling reaction.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for Sonogashira coupling.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-Tert-butyl-3-iodobenzene | C<sub>10</sub>H<sub>13</sub>I | CID 637958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]
- 3. 1H proton nmr spectrum of 2-iodo-2-methylpropane (CH<sub>3</sub>)<sub>2</sub>CI low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. oiv.int [oiv.int]
- 5. hzdr.de [hzdr.de]
- 6. jeol.com [jeol.com]
- To cite this document: BenchChem. [A Technical Guide to 1-Tert-butyl-3-iodobenzene: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330940#1-tert-butyl-3-iodobenzene-molecular-weight-and-formula]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)